molecular formula C9H14ClNO2 B2381567 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride CAS No. 2138197-74-5

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride

Cat. No.: B2381567
CAS No.: 2138197-74-5
M. Wt: 203.67
InChI Key: RXJZZRVRKHKYRY-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride is a spirocyclic compound with a unique structural framework. This compound is characterized by its spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. The molecular formula of this compound is C9H13NO2.ClH, and it has a molecular weight of 203.67 g/mol .

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. One of the primary targets is the MmpL3 protein of Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of the bacterium. By inhibiting the MmpL3 protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undec-2-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h1,6,10H,2-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJZZRVRKHKYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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